molecular formula C11H14N2OS B13315638 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Cat. No.: B13315638
M. Wt: 222.31 g/mol
InChI Key: JBNMUKLLRHDHSV-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is a versatile chemical building block belonging to the imidazo[2,1-b]thiazole class of heterocyclic compounds. This high-purity reagent serves as a key synthetic intermediate for researchers in medicinal chemistry and drug discovery. The imidazothiazole scaffold is of significant scientific interest due to its diverse biological activities . The tert-butyl (1,1-dimethylethyl) and aldehyde functional groups on the core structure provide reactive sites for further chemical modification, enabling the synthesis of more complex derivatives for biological screening. This includes the synthesis of carbohydrazide, thiazolidinone, and other functionalized derivatives that have been explored for their potential antimicrobial properties . As such, this compound is valuable for constructing novel compound libraries aimed at investigating new therapeutic agents. Researchers can leverage this chemical to develop and study novel molecules with potential activity against various bacterial strains, including Staphylococcus epidermidis and Mycobacterium tuberculosis . The product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-7-8(5-14)13-9(11(2,3)4)6-15-10(13)12-7/h5-6H,1-4H3

InChI Key

JBNMUKLLRHDHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CSC2=N1)C(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Cyclocondensation

The imidazo[2,1-b]thiazole core can be constructed through cyclocondensation of α-bromo ketones with thioamides or thioureas. For example:

  • Step 1 : Bromination of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives using Br₂ in acetic acid generates α-bromo intermediates.
  • Step 2 : Reaction with tert-butylamine or tert-butyl-substituted thioureas under reflux conditions forms the 3-(1,1-dimethylethyl) substituent.

Key Conditions :

Reactant Catalyst/Solvent Temperature Yield Source
α-Bromoacyl derivative Acetic acid 60°C 62-89%
tert-Butyl thiourea Ethanol Reflux 70-85%

Introduction of the aldehyde group at position 5 employs oxidation or direct formylation:

  • TEMPO/NaOCl Oxidation :
    Oxidation of 5-hydroxymethyl intermediates using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite (NaOCl) in dichloromethane at 0–2°C achieves >97% purity.
    • Example: 4-Methyl-5-hydroxymethyl-thiazole → 4-Methyl-5-formyl-thiazole.
  • PCC Oxidation :
    Pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C provides high-purity aldehyde derivatives (>99% HPLC).

Comparative Efficiency :

Method Reaction Time Purity By-Products
TEMPO/NaOCl 1–2 hours 97-98% Methanol, formaldehyde
PCC 2–3 hours >99% Minimal

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediate isolation.
  • Spectroscopic Validation :
    • ¹H-NMR : Singlets at δ 9.8–10.2 ppm confirm aldehyde protons.
    • MS : Molecular ion peaks matching m/z = 263.3 (M+H⁺).

Challenges and Alternatives

  • Steric Hindrance : The tert-butyl group may slow cyclocondensation; elevated temperatures (80–100°C) improve reactivity.
  • Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde" is not available. However, information on the properties of similar compounds and related research areas can be gathered.

Chemical Information

  • 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde This compound, also identified by the CAS No. 1131584-98-9, has the molecular formula C11H14N2OSC_{11}H_{14}N_2OS .

Related Compounds

  • 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid This related compound has the CAS No. 1131586-40-7 and a molecular weight of 238.31 with the molecular formula C11H14N2O2SC_{11}H_{14}N_2O_2S .

Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway
Research indicates that the Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key products and enzymes in this pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or therapeutic targets .

Role of Kynurenic Acid (KYNA)
KYNA is a significant modulator in the brain, acting primarily as an antagonist at NMDA receptors, which reduces excitotoxicity linked to excessive glutamate signaling . KYNA also antagonizes AMPA receptors and has inhibitory effects on metabotropic glutamate receptors (mGluRs), particularly the mGlu2 and mGlu3 subtypes . Additionally, KYNA can act as an endogenous AhR agonist, linking it to anti-inflammatory processes .

Other Metabolic Pathways

  • Indoxyl Sulfate (INS) Pathway In this pathway, tryptophan is converted to indole, which is then metabolized into indoxyl and subsequently INS. INS can act as both a pro-oxidant and antioxidant, depending on the context and concentration . It is also a potent endogenous agonist of the AhR, contributing to oxidative stress and inflammation in conditions like chronic kidney disease (CKD) .
  • Indole-3-Acetamide (IAM) Pathway This pathway involves the conversion of tryptophan to IAM, which is then converted to indole-3-acetic acid (IAA). IAM has shown antioxidant activity, while IAA exhibits both antioxidant and pro-oxidant properties . IAM is a potent AhR agonist, whereas indole-3-aldehyde (IAld) can act as both a low-potency agonist and a ligand-specific antagonist .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazo[2,1-b]thiazole Core

The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name & CAS Substituents (Positions) Key Properties & Activities References
Target Compound (75001-31-9) 3-tert-butyl, 6-methyl, 5-carboxaldehyde Hydrophobic tert-butyl enhances membrane permeability; aldehyde allows derivatization
6-((3-Trifluoromethyl)phenylthio) analog (175277-56-2) 6-(3-CF₃-phenylthio), 5-carboxaldehyde Electron-withdrawing CF₃ group improves metabolic stability; thioether enhances π-π interactions
2-Methyl-6-(4-nitrophenyl) analog (808139-97-1) 2-methyl, 6-(4-NO₂-phenyl), 5-carboxaldehyde Nitro group increases electrophilicity; potential for redox-mediated cytotoxicity
6-(4-Bromophenyl) analog (PI-22277) 6-(4-Br-phenyl), 5-carboxaldehyde Bromine enables halogen bonding; bulky aryl group may hinder enzyme binding
6-Chloro-guanylhydrazone derivative (N/A) 6-chloro, 5-carboxaldehyde-guanylhydrazone Dual antitumor and cardiotonic activity; hydrazone linker improves solubility

Biological Activity

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde
  • CAS Number : 1131586-40-7
  • Molecular Formula : C11H14N2O2S
  • Molecular Weight : 238.31 g/mol

The biological activity of 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is primarily attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrase : Recent studies indicate that imidazo[2,1-b]thiazole derivatives exhibit selective inhibition of carbonic anhydrase (CA) isoforms. This inhibition is significant in regulating pH and bicarbonate levels in tissues, which can affect tumor growth and metastasis .
  • Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines. For example, derivatives have demonstrated anti-proliferative effects against MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 (µM)Reference
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2
Antiproliferative ActivityMCF-7 Breast Cancer Cells<10
PDE InhibitionPDE4140

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of imidazo[2,1-b]thiazole derivatives against MCF-7 cells. The results indicated that these compounds could significantly reduce cell viability at concentrations lower than 10 µM. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.

Case Study 2: Carbonic Anhydrase Inhibition

Research focused on the inhibition of carbonic anhydrase isoforms by imidazo[2,1-b]thiazole derivatives. The findings revealed that these compounds selectively inhibited hCA II with IC50 values ranging from 57.7 to 98.2 µM, highlighting their potential use in treating conditions like glaucoma and certain types of cancer where CA activity is dysregulated.

Q & A

Q. What are the recommended synthetic pathways for 3-(1,1-dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde, and how can purity be optimized?

  • Methodological Answer : The synthesis of imidazo[2,1-b]thiazole derivatives often involves multi-step reactions. For example, ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can serve as a precursor. Free-radical bromination using NN-bromosuccinimide (NBS) introduces functional groups at the 6-position, which can be further modified via nucleophilic substitution or coupling reactions . To optimize purity (>98%), employ high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirm purity via 1H^1H NMR and mass spectrometry (MS) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use 1H^1H and 13C^13C NMR to confirm the presence of the tert-butyl group (sharp singlet at ~1.3–1.5 ppm for 1H^1H) and aldehyde proton (δ ~9.5–10.0 ppm). Infrared (IR) spectroscopy can identify the aldehyde C=O stretch (~1700 cm1^{-1}). X-ray crystallography is recommended for resolving steric effects from the bulky tert-butyl group. Computational methods (DFT) can predict electronic properties, such as HOMO/LUMO energies, to assess reactivity .

Q. What biological assays are suitable for initial screening of this compound’s activity?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., VEGFR-2) due to structural similarities to imidazo-thiazole derivatives with known anti-proliferative activity . Use MTT assays on cancer cell lines (e.g., MCF-7) at concentrations ranging from 1–100 μM. Include Sorafenib as a positive control. For antimicrobial screening, employ microdilution assays against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar imidazo-thiazole derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example, trifluoromethyl groups enhance lipophilicity and target binding compared to methyl groups . Conduct a comparative structure-activity relationship (SAR) study using analogs with systematic substitutions (e.g., tert-butyl vs. phenyl). Validate using isothermal titration calorimetry (ITC) to measure binding affinities and molecular dynamics simulations to assess protein-ligand interactions .

Q. What strategies improve yield in the final cyclization step of imidazo-thiazole synthesis?

  • Methodological Answer : Optimize cyclization conditions by testing solvents (e.g., 1,4-dioxane vs. DMF), temperatures (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). For example, refluxing in 1,4-dioxane with K2_2CO3_3 increased yields to 65–67% in analogous syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and quench incomplete reactions with aqueous NaHCO3_3.

Q. How does the tert-butyl group influence metabolic stability compared to smaller alkyl groups?

  • Methodological Answer : The tert-butyl group reduces metabolic oxidation due to steric hindrance. Conduct microsomal stability assays using liver microsomes (human or rat) with NADPH cofactor. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) with methyl- or ethyl-substituted analogs. Use LC-MS/MS to quantify parent compound degradation .

Key Research Challenges

  • Stereochemical Complexity : The tert-butyl group may introduce steric clashes in target binding; use docking studies to predict binding poses .
  • Scale-Up Limitations : Multi-step syntheses with low yields (<50%) require optimization of intermediates (e.g., brominated precursors) .

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